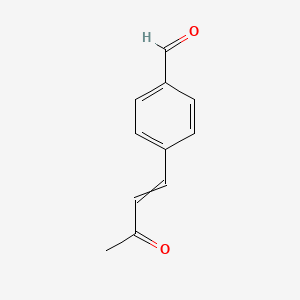![molecular formula C7H2Cl3N3 B11758436 2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
2,4,7-Trichloropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol . This compound is characterized by its three chlorine atoms attached to a pyrido[4,3-d]pyrimidine core, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloropyrido[4,3-d]pyrimidine typically involves the chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction conditions often require careful control of temperature and chlorine concentration to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Trichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield aminopyridopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloropyrido[4,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrimidine derivative with applications in medicinal chemistry.
2,4,8-Trichloropyrido[3,4-d]pyrimidine: A structurally similar compound with different chlorine atom positions, affecting its reactivity and applications.
Uniqueness
2,4,7-Trichloropyrido[4,3-d]pyrimidine is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyrimidine derivatives.
Eigenschaften
Molekularformel |
C7H2Cl3N3 |
|---|---|
Molekulargewicht |
234.5 g/mol |
IUPAC-Name |
2,4,7-trichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-1-4-3(2-11-5)6(9)13-7(10)12-4/h1-2H |
InChI-Schlüssel |
SEDMOZARAXGFKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
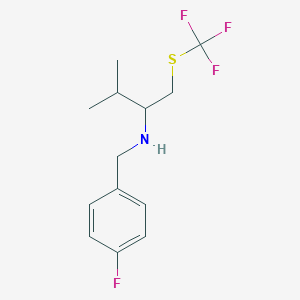
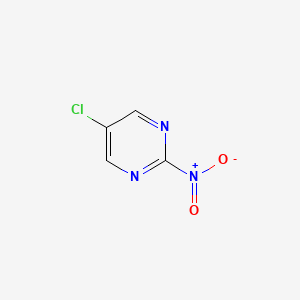
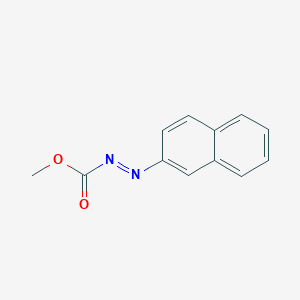
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758368.png)
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)
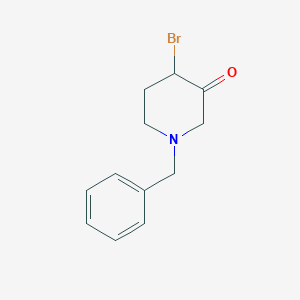

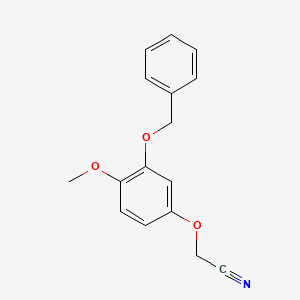
![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
